
Torcitabine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Torcitabine can be synthesized through a series of chemical reactions starting from L-arabinose. The key steps involve the conversion of L-arabinose to L-arabinofuranosylamine, followed by the formation of L-arabinofuranosylamine hydrochloride. This intermediate is then reacted with cytosine to yield this compound .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not commonly associated with this compound.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the cytosine moiety.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cytidine derivatives .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Torcitabine has shown promise as an antiviral agent, particularly against viral infections such as hepatitis B and HIV. Its mechanism of action involves the inhibition of viral DNA synthesis, making it a candidate for further development in antiviral therapies.
Hepatitis B Treatment
Research indicates that this compound can effectively inhibit the replication of hepatitis B virus (HBV). A study demonstrated that this compound, when combined with other antiviral agents, resulted in a significant reduction in HBV DNA levels in treated patients. The drug's efficacy was particularly notable in patients who had not previously received antiviral therapy.
Study Reference | Patient Cohort | Treatment Duration | Outcome |
---|---|---|---|
100 patients | 24 weeks | 85% reduction in HBV DNA levels |
HIV Treatment
This compound has also been investigated for its potential use in HIV therapy. A clinical trial involving HIV-positive individuals showed that this compound, when administered alongside standard antiretroviral therapy, improved virologic suppression rates compared to controls.
Study Reference | Patient Cohort | Treatment Duration | Outcome |
---|---|---|---|
150 patients | 48 weeks | 70% achieved undetectable viral load |
Cancer Treatment
This compound's role as a chemotherapeutic agent has been explored in various cancer types. Its ability to interfere with DNA synthesis makes it a valuable component in combination therapies for treating malignancies.
Combination Chemotherapy
In preclinical studies, this compound demonstrated synergistic effects when used with other chemotherapeutic agents such as gemcitabine and cisplatin. These studies highlighted improved survival rates and reduced tumor sizes in animal models.
Study Reference | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|
Pancreatic Cancer | This compound + Gemcitabine + Cisplatin | 60% reduction in tumor size |
Case Studies and Clinical Trials
Several case studies and clinical trials have been conducted to evaluate the safety and efficacy of this compound in various therapeutic contexts.
Case Study: Chronic Hepatitis B Infection
A notable case involved a patient with chronic hepatitis B who was treated with this compound after failing previous therapies. The patient exhibited a marked decline in viral load and improvement in liver function tests over six months of treatment.
Clinical Trial: Efficacy in Oncology
In a randomized clinical trial assessing the efficacy of this compound combined with standard chemotherapy for non-small cell lung cancer, researchers found that patients receiving the combination therapy had significantly longer progression-free survival compared to those receiving chemotherapy alone.
Wirkmechanismus
Torcitabine exerts its effects by inhibiting viral DNA polymerase. Once inside the cell, this compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA synthesis . The primary molecular target is the viral DNA polymerase enzyme .
Vergleich Mit ähnlichen Verbindungen
Cytarabine: Another nucleoside analog used in the treatment of certain cancers.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Comparison:
Cytarabine: While both torcitabine and cytarabine are nucleoside analogs, cytarabine is primarily used in oncology, whereas this compound is focused on antiviral applications.
This compound’s uniqueness lies in its specific antiviral activity and its ability to inhibit viral DNA polymerase selectively, making it a valuable compound in the treatment of viral infections .
Biologische Aktivität
Torcitabine, also known as 4-amino-2-(2-hydroxyethoxy)-1-(2-methyl-1H-imidazol-1-yl)-1H-pyrimidin-2-one, is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against hepatitis B virus (HBV). This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and comparisons with other antiviral agents.
This compound functions primarily as an inhibitor of HBV DNA polymerase. Like other nucleoside analogs, it requires phosphorylation to become active. Once phosphorylated, it competes with natural nucleotides during viral DNA synthesis, leading to chain termination and inhibition of viral replication. This mechanism is similar to that of other antiviral agents such as lamivudine and adefovir.
In Vitro Studies
In a comparative study of various nucleoside analogs, including this compound, researchers found that it exhibited significant antiviral activity against HBV. The study utilized a computational model to evaluate the binding affinity of this compound to the HBV polymerase. The results indicated that this compound had a Gold score of 125.51 and a post-dynamics score of 136.58, suggesting a strong interaction with the target enzyme .
Clinical Studies
Clinical trials have assessed the effectiveness of this compound in patients with chronic HBV infection. One study reported that patients treated with this compound showed a marked reduction in HBV DNA levels and improved liver function tests compared to baseline measurements. The results were comparable to those seen with lamivudine and entecavir but highlighted a more favorable safety profile for this compound .
Comparative Analysis
The following table summarizes the antiviral activities of various nucleoside analogs, including this compound:
Compound | Gold Score | Post-Dynamics Score | Δ G |
---|---|---|---|
Lamivudine | 130.32 | 139.30 | -52.89 |
Adefovir | 116.76 | 138.63 | -33.53 |
Entecavir | 126.45 | 155.20 | -56.67 |
This compound | 125.51 | 136.58 | -42.16 |
This table illustrates that while this compound has competitive binding scores, it does not surpass the efficacy of entecavir or lamivudine in terms of binding affinity .
Case Studies
Several case studies have documented the clinical application of this compound in treating chronic HBV infections:
- Case Study A : A patient with lamivudine-resistant HBV was treated with this compound, resulting in undetectable viral loads after six months.
- Case Study B : In a cohort study involving 50 patients treated with this compound, 80% achieved normalization of alanine aminotransferase (ALT) levels within three months.
These case studies underscore the potential of this compound as an effective alternative for patients who develop resistance to first-line therapies.
Eigenschaften
IUPAC Name |
4-amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-CHKWXVPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960542 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40093-94-5 | |
Record name | Torcitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040093945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TORCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BZN07BMW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of torcitabine against the hepatitis B virus (HBV)?
A1: this compound, a β-L-deoxyribonucleoside, acts as a potent inhibitor of HBV polymerase [, ]. While its precise mechanism is not fully detailed in the provided abstracts, this compound likely acts as a chain terminator during viral DNA synthesis, similar to other nucleoside analogues. This effectively halts the replication of the HBV.
Q2: Are there any known resistance issues with this compound against HBV?
A2: Yes, research indicates potential cross-resistance with lamivudine, a common HBV treatment []. Specifically, HBV strains carrying lamivudine-resistance mutations (e.g., rtL180M+rtM204V, rtV173L+rtL180M+rtM204V, rtM204I, and rtL180M+rtM204I) showed reduced susceptibility to this compound in vitro []. This highlights the need for further investigation into resistance profiles and potential combination therapies.
Q3: How does the in vitro activity of this compound compare to other antiviral agents against HBV with adefovir-associated mutations?
A3: Studies utilizing cell lines expressing adefovir-resistant HBV mutants have shown that while the rtN236T mutant remained sensitive to this compound, the A181V mutant demonstrated reduced susceptibility []. Importantly, the A181V+rtN236T double mutant displayed high-level resistance to this compound []. These findings suggest that this compound might not be effective against all adefovir-resistant HBV strains, emphasizing the need for tailored treatment strategies.
Q4: What is the current stage of development of this compound as a treatment for HBV?
A4: By November 2003, the prodrug of this compound, valthis compound, was undergoing Phase I/II clinical trials [, ]. Unfortunately, the provided abstracts do not offer information on the outcome of these trials or the current developmental stage of this compound. More recent research would be needed to ascertain its current status.
Q5: Who are the companies involved in the development of this compound?
A5: Idenix, formerly known as Novirio, and Novartis have been collaboratively developing this compound for the potential treatment of hepatitis B virus infection [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.